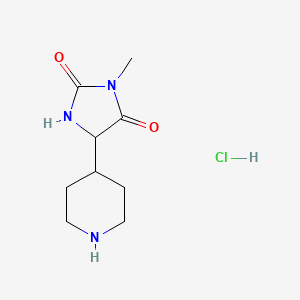
3-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride is a chemical compound with the CAS Number: 2225137-14-2 . It has a molecular weight of 233.7 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3O2.ClH/c1-12-8(13)7(11-9(12)14)6-2-4-10-5-3-6;/h6-7,10H,2-5H2,1H3,(H,11,14);1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular weight is 233.7 .Scientific Research Applications
Hypoglycemic Activity
Imidazopyridine thiazolidine-2,4-diones, related to the imidazolidine family, have been designed, synthesized, and evaluated for their hypoglycemic activity, representing a novel approach to managing diabetes through the modulation of insulin-induced differentiation and hypoglycemic effects in vivo (Oguchi et al., 2000).
Antimicrobial Activity
Amine derivatives of 5-aromatic imidazolidine-4-ones have shown potential as chemosensitizers to enhance antibiotic effectiveness against Staphylococcus aureus MRSA, demonstrating the antimicrobial capabilities of imidazolidine derivatives (Matys et al., 2015).
Anti-arrhythmic Properties
Unsubstituted and halogen substituted 5-arylidene amide derivatives of imidazolidine-2,4-dione have been synthesized and evaluated for their anti-arrhythmic properties, highlighting the potential of imidazolidine derivatives in cardiovascular therapies (Pękala et al., 2005).
Dual Serotonin Receptor and Serotonin Transporter Affinity
Imidazolidine-2,4-dione derivatives have been designed and synthesized as compounds with dual affinity for the 5-HT1A receptor and serotonin transporter (SERT), indicating their potential application in the treatment of depression and anxiety disorders (Czopek et al., 2013).
Antifungal Activity
The synthesis and evaluation of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones have demonstrated significant antifungal activity, underscoring the therapeutic potential of imidazolidine derivatives in addressing fungal infections (Prakash et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit adamts, a group of enzymes involved in the degradation of cartilage .
Biochemical Pathways
If this compound acts as an adamts inhibitor, it may impact pathways related to cartilage homeostasis and degradation .
Result of Action
If it acts as an ADAMTS inhibitor, it may potentially slow down cartilage degradation .
properties
IUPAC Name |
3-methyl-5-piperidin-4-ylimidazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-12-8(13)7(11-9(12)14)6-2-4-10-5-3-6;/h6-7,10H,2-5H2,1H3,(H,11,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIGTEBYRPJZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=O)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

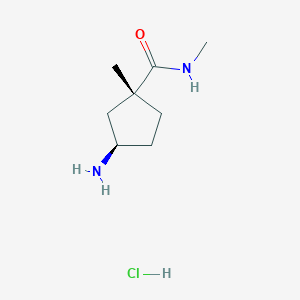
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2829646.png)
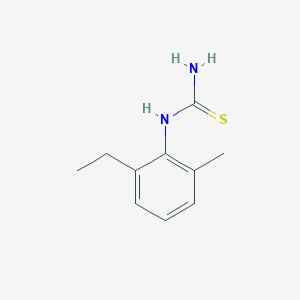

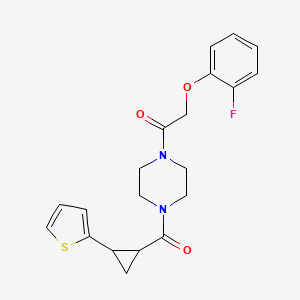
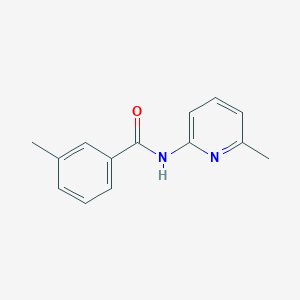
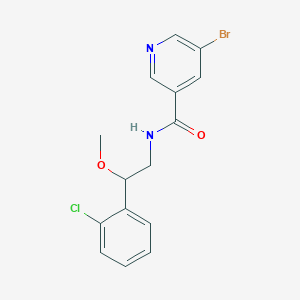
![ethyl 3-cyano-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2829657.png)
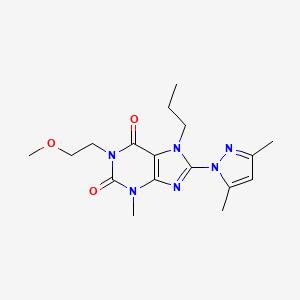
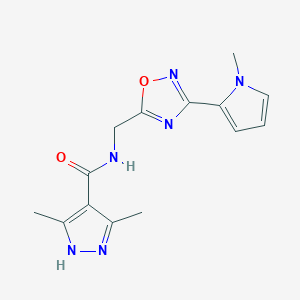
![5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B2829662.png)


![2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829666.png)